3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide
CAS No.: 896372-63-7
Cat. No.: VC4340026
Molecular Formula: C21H20N4O3
Molecular Weight: 376.416
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896372-63-7 |
|---|---|
| Molecular Formula | C21H20N4O3 |
| Molecular Weight | 376.416 |
| IUPAC Name | 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide |
| Standard InChI | InChI=1S/C21H20N4O3/c26-19(22-11-9-14-13-23-17-7-3-1-5-15(14)17)10-12-25-20(27)16-6-2-4-8-18(16)24-21(25)28/h1-8,13,23H,9-12H2,(H,22,26)(H,24,28) |
| Standard InChI Key | GBCWNKQWHQKGOB-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCN3C(=O)C4=CC=CC=C4NC3=O |
Introduction
The compound 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide is a synthetic organic molecule that combines two key pharmacophores: the quinazoline and indole moieties. These structural features are often associated with biological activity, including anticancer, antibacterial, and anti-inflammatory properties. This compound is part of a broader class of quinazoline derivatives that have been extensively studied for their medicinal potential.
Structural Overview
The molecular structure of this compound includes:
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Quinazoline Core: A bicyclic aromatic system containing nitrogen atoms at positions 1 and 3, with ketone groups at positions 2 and 4.
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Indole Side Chain: A bicyclic structure comprising a benzene ring fused to a pyrrole ring, attached via an ethyl linker.
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Propanamide Functional Group: A three-carbon amide chain connecting the quinazoline and indole systems.
These structural components contribute to the compound's physicochemical properties, reactivity, and potential biological interactions.
Synthesis Pathways
The synthesis of this compound typically involves:
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Preparation of Quinazolinone Derivatives:
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Indole Functionalization:
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Amide Bond Formation:
Biological Activity
The compound's structure suggests potential for various biological applications due to its pharmacophores:
4.1 Anticancer Activity
Quinazoline derivatives have shown promise as inhibitors of enzymes such as tyrosine kinases and topoisomerases, which are critical in cancer cell proliferation. Indole groups also enhance cytotoxicity against cancer cells due to their ability to interact with DNA or proteins in tumor cells .
4.2 Antibacterial Properties
Quinazoline-2,4-dione scaffolds have been reported as effective antibacterial agents targeting bacterial gyrase and topoisomerase IV . The addition of an indole moiety may further enhance antibacterial activity by disrupting bacterial cell membranes or metabolic pathways.
4.3 Anti-inflammatory Potential
Both quinazoline and indole derivatives exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory enzymes such as COX-2.
Analytical Characterization
Characterization techniques include:
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NMR Spectroscopy: Identifies functional groups and confirms molecular structure.
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IR Spectroscopy: Detects characteristic amide and ketone vibrations (~1650 cm⁻¹ for C=O).
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Mass Spectrometry (MS): Confirms molecular weight.
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X-ray Crystallography: Provides detailed structural information on bond angles and dihedral interactions .
Research Findings
Recent studies have highlighted the synthesis and evaluation of similar compounds:
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Quinazoline derivatives demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria .
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Indole-based compounds exhibited cytotoxic effects on cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer), with IC50 values in the low micromolar range .
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The combination of these pharmacophores has been suggested to enhance biological activity synergistically .
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